Triazavirin

Vue d'ensemble

Description

Triazavirin is a broad-spectrum antiviral drug that was launched on the Russian pharmaceutical market in 2014 as an anti-influenza drug . The range of antiviral activity of Triazavirin has been significantly expanded during recent years; it has been shown to exhibit activity against tick-borne encephalitis, Rift Valley fever, West Nile fever, and other infections of viral etiology .

Synthesis Analysis

Triazavirin has been synthesized using various methods. One approach involves the reaction of the diazonium salt with ethyl nitroacetate . Another method incorporates stable isotopes based on the reaction of the diazonium salt with ethyl nitroacetate .

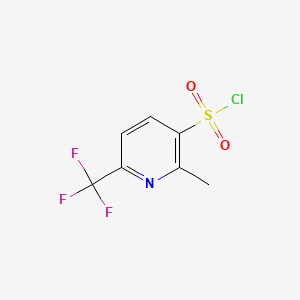

Molecular Structure Analysis

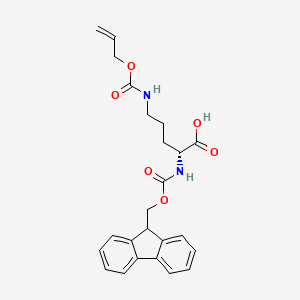

The structure of Triazavirin is complex and involves several tautomers . It has been shown that tautomer A is the major one, and tautomer B is minor, while tautomers C and D have not been detected .

Chemical Reactions Analysis

Triazavirin and its analogues can form stable salts with alkali metal cations, which allows one to perform N-alkylation . Studies on oxidation of Triazavirin and its structural analogues have revealed that the formation of the corresponding heterocyclic sulfoxides and sulfones takes place under appropriate reaction conditions .

Physical And Chemical Properties Analysis

One of the fundamental chemical properties of Triazavirin is NH-acidity, which allows the sodium salt . More complete information on the mechanism of its action, bioavailability, and biological transformation would be required .

Applications De Recherche Scientifique

Influenza Treatment

Triazavirin was initially introduced in the Russian pharmaceutical market as an anti-influenza drug . It has shown efficacy against various strains of influenza, including Influenza A and B, and particularly the H5N1 strain . Its role in reducing disease severity and associated complications has been a significant area of study.

COVID-19 Management

Recent studies have explored the use of Triazavirin in treating COVID-19. While no antiviral treatment has demonstrated efficacy at reducing COVID-19 mortality, Triazavirin has been investigated for its potential benefits due to its antiviral effects . Clinical trials and practical experiences suggest possible advantages in using Triazavirin for COVID-19 patients .

Broad-Spectrum Antiviral Activity

Triazavirin’s antiviral properties extend beyond influenza. It exhibits activity against tick-borne encephalitis, Rift Valley fever, West Nile fever, and other viral infections . This broad-spectrum capability makes it a valuable subject for research in virology.

Potential Against Other RNA Viruses

As a guanine nucleotide analog, Triazavirin inhibits RNA synthesis, making it a candidate for research against other RNA-containing viruses. Its mechanism of action involves the inhibition of viral RNA synthesis and replication of genomic fragments , which is crucial for the life cycle of many viruses.

Safety and Tolerability

Triazavirin has been found to be a highly effective and well-tolerated drug, allowing for its over-the-counter sale in some regions . Its good safety profile, with the absence of side-effects, has been highlighted in clinical trials , making it a safe option for outpatient therapy.

Molecular Docking Studies

Triazavirin has been the subject of computational studies, including molecular docking, to understand its interaction with viral proteins. For instance, its potential as an inhibitor for the Mpro of 2019-nCoV has been explored through Density Functional Theory (DFT) studies . These studies provide insights into the drug’s antiviral properties at the molecular level.

Safety and Hazards

Orientations Futures

Mécanisme D'action

- Its primary targets are RNA-containing viruses, including influenza A and B strains, as well as the H5N1 strain .

- Specifically, it interferes with RNA synthesis, disrupting the virus’s ability to replicate and propagate .

Target of Action

Mode of Action

Pharmacokinetics

Propriétés

IUPAC Name |

sodium;7-methylsulfanyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O3S.Na.2H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;;/h12H,1H3;;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVSBVWTWGUDAW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN2C(=C(N=NC2=N1)[N+](=O)[O-])[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N6NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028123 | |

| Record name | [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(6H)-one, 7-(methylthio)-3-nitro-, sodium salt, hydrate (1:1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Riamilovir sodium dihydrate | |

CAS RN |

928659-17-0 | |

| Record name | Riamilovir sodium dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928659170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(6H)-one, 7-(methylthio)-3-nitro-, sodium salt, hydrate (1:1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-methylthio-6-nitro-1,2,4-triazol [5,1c][1,2,3]-triazin-7-one dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIAMILOVIR SODIUM DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1JE34QF2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the proposed mechanism of action of Triazavirin?

A1: Triazavirin is a synthetic analogue of guanine and acts as a nucleoside analogue. While its exact mechanism is still under investigation, research suggests it acts as a viral RNA polymerase inhibitor, interfering with the replication of viral RNA. [, ]

Q2: How does Triazavirin's mechanism of action differ from neuraminidase inhibitors like Oseltamivir?

A2: Unlike neuraminidase inhibitors that target viral release, Triazavirin directly targets viral RNA synthesis, inhibiting the production of new viral particles within infected cells. [, ]

Q3: Which viruses have been shown to be susceptible to Triazavirin in experimental settings?

A3: Triazavirin has shown activity against a range of viruses in vitro and in vivo, including Influenza A and B viruses, Tick-borne Encephalitis Virus, West Nile Virus, Rift Valley Fever Virus, and Herpes viruses. [, , , ]

Q4: What is the molecular formula and weight of Triazavirin?

A4: Triazavirin has the molecular formula C5H4N6O3S and a molecular weight of 232.21 g/mol. [, ]

Q5: What are the key structural features of Triazavirin?

A5: Triazavirin features a triazolo[5,1-c][1,2,4]triazin-7-one core structure, a methylthio group, and a nitro group. These structural elements contribute to its physicochemical properties and biological activity. []

Q6: Is there information available on Triazavirin's material compatibility or catalytic properties?

A6: The provided research focuses on Triazavirin's antiviral activity and pharmacological profile. Information regarding material compatibility, stability under various conditions, or any potential catalytic properties is not discussed in detail within these studies.

Q7: Have computational methods been used to study Triazavirin?

A7: Yes, computational studies like molecular docking have been employed to investigate Triazavirin's potential interactions with viral proteins, specifically in the context of SARS-CoV-2. [, , ]

Q8: Has the structure-activity relationship of Triazavirin and its analogues been investigated?

A8: While the provided research primarily focuses on Triazavirin itself, some studies delve into the synthetic approaches for Triazavirin and its analogues. [] Investigating the impact of structural modifications on antiviral activity, potency, and selectivity is crucial for developing potentially more effective derivatives.

Q9: What is known about the stability of Triazavirin under various conditions?

A9: One study analyzed the stability of a chitosan-coated liposomal formulation of Triazavirin, demonstrating extended colloidal stability for up to 3 months. [] This highlights the importance of formulation strategies in enhancing drug stability.

Q10: What is the bioavailability of Triazavirin?

A10: A study comparing the pharmacokinetics of Triazavirin, levofloxacin, and their conjugate in rats indicated that the conjugate exhibited higher relative bioavailability and a lower elimination rate compared to Triazavirin alone. [] This suggests the potential for improving Triazavirin's pharmacokinetic properties through targeted formulation strategies.

Q11: What in vitro models have been used to study Triazavirin's antiviral activity?

A11: Researchers have employed various cell lines, including MDCK, SKEV, and Vero cells, to assess Triazavirin's antiviral effects against influenza viruses, tick-borne encephalitis virus, and Chikungunya virus. [, , ]

Q12: What in vivo models have been used to study Triazavirin's efficacy?

A12: Studies have utilized albino mice to investigate Triazavirin's therapeutic efficacy against influenza A (H5N1), Forest-Spring Encephalitis, and to determine toxicity. [, , ] Syrian hamsters were used to evaluate its activity against SARS-CoV-2 infection. []

Q13: Have there been any clinical trials conducted with Triazavirin?

A13: Yes, several clinical trials have been conducted to evaluate Triazavirin's efficacy and safety in patients with influenza. [, , ] A clinical trial investigating its use in treating COVID-19 was registered in China. []

Q14: Are there known resistance mechanisms to Triazavirin?

A14: The provided research predominantly focuses on Triazavirin's efficacy and does not delve into specific resistance mechanisms. Investigating potential resistance development is crucial for any antiviral drug.

Q15: What preclinical studies have been conducted to evaluate the safety of Triazavirin?

A15: Studies in albino mice assessed the acute and chronic toxicity of Triazavirin, determining the maximum tolerable dose and evaluating its effects on hematological, biochemical, and immunological parameters. [, ]

Q16: What analytical methods have been used to characterize and quantify Triazavirin?

A16: High-performance liquid chromatography (HPLC) with various detection methods, including diode array detection, has been utilized to determine Triazavirin levels in pharmaceutical formulations and biological samples. [, ] Spectrophotometry has also been employed for its quantification in aqueous solutions. []

Q17: How does Triazavirin compare to other antiviral drugs like Oseltamivir or Ribavirin?

A17: Triazavirin, Oseltamivir, and Ribavirin are all antiviral drugs but have different mechanisms of action. Triazavirin directly targets viral RNA synthesis, while Oseltamivir inhibits viral release. [, ] Ribavirin, a nucleoside analogue like Triazavirin, has a broader spectrum of activity but is associated with more side effects. [, ] Clinical trials comparing Triazavirin to Oseltamivir in influenza treatment have shown generally comparable results, although some studies suggest potential advantages for Triazavirin in specific aspects like symptom relief. []

Q18: When was Triazavirin first developed and introduced as an antiviral drug?

A18: Triazavirin was developed in Russia and introduced to the pharmaceutical market in 2014 as an anti-influenza drug. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393508.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1393509.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1393512.png)

![N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1393515.png)

![6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1393524.png)

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)